5-Ureidoindolin-2-one
Description
Indolin-2-one derivatives are characterized by a bicyclic framework comprising a benzene ring fused to a pyrrolidone moiety. Substituents at the 5-position of the indolin-2-one core, such as halogens, sulfonamides, or alkyl groups, significantly modulate biological activity, solubility, and pharmacokinetic properties .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(2-oxo-1,3-dihydroindol-5-yl)urea |
InChI |
InChI=1S/C9H9N3O2/c10-9(14)11-6-1-2-7-5(3-6)4-8(13)12-7/h1-3H,4H2,(H,12,13)(H3,10,11,14) |
InChI Key |
SNBKKZCHTOWSML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)N)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 5-Substituted Indolin-2-one Derivatives
Structural and Functional Differences
The 5-position substituent profoundly influences molecular properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Comparative Properties of 5-Substituted Indolin-2-one Derivatives
*Estimated based on indolin-2-one (133.15 g/mol) + ureido group (–NHCONH₂, ~60 g/mol).
Key Observations
Polarity and Solubility :
- Halogenated derivatives (e.g., 5-iodo) exhibit low solubility due to lipophilicity, which may limit bioavailability .
- Polar substituents like hydroxy or ureido groups enhance aqueous solubility, favoring interactions in hydrophilic biological environments .
Biological Activity :
- Sulfonamide derivatives (e.g., 5-(3-chlorophenyl)sulfonyl-indolin-2-one) demonstrate antitumor activity, likely through kinase inhibition or DNA intercalation .
- The ureido group’s hydrogen-bonding capacity could mimic ATP-binding site interactions, a common mechanism in kinase inhibitors .
Synthetic Feasibility: Sulfonamide derivatives are synthesized in moderate yields (72–87%) via nucleophilic substitution reactions .
Mechanistic and Pharmacokinetic Considerations
- Halogenated Derivatives : The 5-iodo group in 5-Iodoindolin-2-one may confer radiosensitizing properties but poses toxicity risks, as seen with halogenated compounds .
- Sulfonamide Derivatives : These compounds often exhibit strong target affinity but may suffer from metabolic instability due to sulfonamide cleavage .
- Ureido Group : The –NHCONH₂ moiety could improve metabolic stability compared to sulfonamides while maintaining hydrogen-bonding efficacy. However, its polar nature might reduce blood-brain barrier penetration .
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